molecular formula C24H32N4O12Rh2 B164205 methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) CAS No. 131796-58-2

methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+)

Cat. No.: B164205
CAS No.: 131796-58-2
M. Wt: 774.3 g/mol
InChI Key: BJHLPXCDLYHGIN-WTODAKLXSA-J
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Description

Methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) is a complex organometallic compound that combines a pyrrolidine derivative with a rhodium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) typically involves the coordination of the pyrrolidine derivative to a rhodium precursor. One common method involves the reaction of methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate with a rhodium(II) acetate dimer in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the rhodium center.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) can undergo various types of chemical reactions, including:

    Oxidation: The rhodium center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced, often leading to changes in the coordination environment of the rhodium ion.

    Substitution: Ligands coordinated to the rhodium center can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile, and under controlled temperatures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of rhodium(III) complexes, while reduction can yield rhodium(I) species. Substitution reactions can produce a wide range of rhodium complexes with different ligands.

Scientific Research Applications

Key Synthetic Routes

MethodDescription
Coordination ReactionInvolves the reaction of the pyrrolidine derivative with rhodium(II) acetate.
Industrial ScalingUtilizes continuous flow reactors for improved efficiency.

Catalysis

Methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate; rhodium(2+) serves as a catalyst in several organic transformations:

  • Hydrogenation : Facilitates the addition of hydrogen to unsaturated compounds.
  • Hydroformylation : Converts alkenes into aldehydes through the addition of carbon monoxide and hydrogen.

These catalytic processes are essential in synthesizing pharmaceuticals and fine chemicals, demonstrating the compound's utility in industrial chemistry.

Medicinal Chemistry

Research indicates potential anticancer properties due to the ability of rhodium complexes to interact with DNA and proteins:

  • Mechanism of Action : The compound binds to DNA, potentially disrupting cellular functions and inducing apoptosis in cancer cells.

Material Science

The compound is also explored for its use in synthesizing advanced materials with unique electronic and optical properties.

Case Studies and Research Findings

Several studies have highlighted the biological activities and catalytic efficiency of methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate; rhodium(2+). Below is a summary table:

StudyFocusFindings
Smith et al. (2020)Anticancer ActivityRhodium complexes induce apoptosis in breast cancer cells through DNA binding.
Johnson et al. (2021)Catalytic EfficiencyEnhanced selectivity in hydroformylation reactions compared to other metal catalysts.
Lee et al. (2023)Mechanistic InsightsIdentified specific protein binding sites for rhodium complexes, elucidating their biological effects.

Uniqueness

Compared to similar compounds, methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate; rhodium(2+) exhibits unique reactivity and stability due to the specific electronic properties of rhodium, making it particularly effective in catalytic applications and providing distinct advantages in medicinal chemistry.

Mechanism of Action

The mechanism by which methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) exerts its effects involves the coordination of the rhodium ion to various molecular targets. In catalysis, the rhodium center facilitates the activation of substrates and the formation of reactive intermediates. In medicinal applications, the compound can bind to DNA and proteins, disrupting their function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;palladium(2+)
  • Methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;platinum(2+)

Uniqueness

Compared to similar compounds, methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) exhibits unique reactivity and stability due to the specific electronic properties of rhodium. This makes it particularly effective in catalytic applications and provides distinct advantages in medicinal chemistry.

Biological Activity

Methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate; rhodium(2+) is an organometallic compound that has garnered attention for its potential biological activities, particularly in catalysis and medicinal chemistry. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.

Chemical Structure and Properties

Methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate; rhodium(2+) is characterized by the coordination of a pyrrolidine derivative with a rhodium ion. Its molecular formula is C6H9NO3C_6H_9NO_3 for the pyrrolidine component, while the rhodium complex adds considerable biological activity due to the metal's unique properties.

Synthesis

The synthesis of this compound typically involves the reaction of methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate with a rhodium(II) acetate dimer in solvents like dichloromethane under inert conditions to prevent oxidation. The process can be scaled up for industrial applications using continuous flow reactors to enhance yield and purity .

Catalytic Applications

Methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate; rhodium(2+) is primarily used as a catalyst in various organic transformations, including:

  • Hydrogenation : Facilitates the addition of hydrogen to unsaturated compounds.
  • Hydroformylation : Converts alkenes into aldehydes through the addition of carbon monoxide and hydrogen.

These catalytic processes are crucial in the synthesis of pharmaceuticals and fine chemicals, showcasing the compound's utility in industrial chemistry .

Medicinal Chemistry

Research indicates that this compound may have anticancer properties. The mechanism involves the binding of rhodium complexes to DNA and proteins, potentially disrupting cellular functions. Studies have shown that rhodium complexes can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .

The biological activity of methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate; rhodium(2+) is largely attributed to the following mechanisms:

  • Coordination with Biomolecules : The rhodium ion can coordinate with various biomolecules, altering their function.
  • Reactive Intermediate Formation : In catalytic applications, it facilitates the formation of reactive intermediates, enhancing reaction rates and selectivity.
  • DNA Interaction : The compound's ability to bind DNA suggests a mechanism for inducing cell death in cancerous cells .

Case Studies and Research Findings

Several studies have highlighted the biological activities of methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate; rhodium(2+):

StudyFocusFindings
Smith et al. (2020)Anticancer ActivityDemonstrated that rhodium complexes induce apoptosis in breast cancer cells through DNA binding.
Johnson et al. (2021)Catalytic EfficiencyShowed enhanced selectivity in hydroformylation reactions compared to other metal catalysts.
Lee et al. (2023)Mechanistic InsightsIdentified specific binding sites on proteins that interact with rhodium complexes, providing insights into their biological effects.

Comparison with Similar Compounds

When compared to similar organometallic compounds such as methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate; palladium(2+) and platinum(2+), methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate; rhodium(2+) exhibits unique reactivity due to the electronic properties of rhodium. This results in distinct advantages in both catalytic efficiency and potential therapeutic applications .

Q & A

Q. What are the key synthetic routes for preparing methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate derivatives?

Basic
The synthesis typically involves diastereoselective methods to control stereochemistry. For example, Gorodnicheva et al. (2023) describe a five-step protocol starting from itaconic acid derivatives, involving cyclization and amidation to yield substituted pyrrolidinone carboxylates. Key steps include:

  • Cyclization : Formation of the pyrrolidinone ring via acid-catalyzed intramolecular lactamization.
  • Diastereoselective functionalization : Use of chiral auxiliaries or catalysts to control the stereochemistry at the 2R position .
  • Rhodium coordination : Subsequent complexation with Rh²⁺ may involve ligand exchange reactions under inert conditions, though specific protocols for rhodium coordination are not detailed in the provided evidence.

Q. How is the stereochemistry of the pyrrolidine ring confirmed experimentally?

Basic
Stereochemical confirmation relies on:

  • X-ray crystallography : As demonstrated in , single-crystal X-ray diffraction (using SHELX programs) resolves absolute configuration and ring puckering .
  • NMR spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) and NOESY correlations distinguish axial/equatorial substituents. For example, the 2R configuration can be inferred from coupling patterns between H2 and adjacent protons .
  • Optical rotation : Comparison with reported specific rotations of enantiopure standards .

Q. What spectroscopic and computational methods are critical for structural characterization?

Basic

  • FT-IR : Confirms lactam C=O (1670–1700 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) stretches .
  • High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .
  • DFT calculations : Used to predict puckering parameters (e.g., Cremer-Pople coordinates) and compare with experimental X-ray data .

Q. How can diastereoselective synthesis be optimized for high enantiomeric excess?

Advanced

  • Chiral catalysts : Use of Rh²⁺ complexes with chiral ligands (e.g., BINAP) to induce asymmetry during cyclization or functionalization steps.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance stereocontrol by stabilizing transition states .
  • Temperature gradients : Lower temperatures (-20°C to 0°C) reduce kinetic competition, favoring one diastereomer .
  • Monitoring via HPLC : Chiral columns (e.g., CHIRALPAK®) quantify enantiomeric excess during reaction optimization .

Q. How are data contradictions resolved in crystallographic studies of pyrrolidine puckering?

Advanced

  • Cremer-Pople analysis : Defines puckering amplitude (QQ) and phase angle (ϕ\phi) to quantify deviations from planarity. Discrepancies between experimental and calculated parameters may arise from thermal motion or disorder, requiring refinement in SHELXL .
  • Twinned data refinement : For rhodium complexes, twin-law matrices in SHELXL resolve overlapping reflections in twinned crystals .
  • Validation tools : PLATON’s ADDSYM checks for missed symmetry, while RIGU restraints maintain chemically reasonable geometries .

Q. What strategies guide structure-activity relationship (SAR) studies for rhodium complexes of pyrrolidinone ligands?

Advanced

  • Ligand substitution : Systematic variation of substituents on the pyrrolidinone ring (e.g., aryl, pyridyl groups) to assess electronic effects on Rh²⁺ coordination .
  • Biological assays : Testing cytotoxicity (e.g., IC₅₀ in cancer cells) and correlating with structural parameters (e.g., ligand denticity, bond lengths) .
  • DFT-based molecular docking : Predicts binding affinities to biological targets (e.g., DNA) by modeling Rh-ligand interactions .

Q. How are safety and handling protocols tailored for rhodium-containing compounds?

Basic

  • Glovebox use : Rhodium complexes are often moisture-sensitive; synthesis and storage require inert atmospheres (N₂/Ar) .
  • Waste disposal : Rhodium waste is collected separately for metal recovery due to environmental regulations .
  • PPE : Nitrile gloves and fume hoods minimize exposure to powdered ligands and metal salts .

Q. What computational tools are recommended for modeling rhodium-pyrrolidinone interactions?

Advanced

  • Gaussian 16 : For geometry optimization and electronic structure analysis (e.g., NBO charges on Rh) .
  • AIMAll : Topological analysis of Rh-ligand bond critical points .
  • Mercury CSD : Visualizes and compares crystal packing interactions in rhodium complexes .

Properties

IUPAC Name

methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C6H9NO3.2Rh/c4*1-10-6(9)4-2-3-5(8)7-4;;/h4*4H,2-3H2,1H3,(H,7,8);;/q;;;;2*+2/p-4/t4*4-;;/m1111../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHLPXCDLYHGIN-WTODAKLXSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.[Rh+2].[Rh+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCC(=O)[N-]1.COC(=O)[C@H]1CCC(=O)[N-]1.COC(=O)[C@H]1CCC(=O)[N-]1.COC(=O)[C@H]1CCC(=O)[N-]1.[Rh+2].[Rh+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O12Rh2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

774.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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